molecular formula C9H18Cl2N4O B1377777 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride CAS No. 1351658-98-4

1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B1377777
CAS No.: 1351658-98-4
M. Wt: 269.17 g/mol
InChI Key: DHYNEDDUWWFULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride is a chemical compound that features a morpholine ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of 1-(2-chloroethyl)-morpholine with 4-amino-1H-pyrazole in the presence of a base such as sodium hydride. The reaction is carried out in an appropriate solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1-(2-morpholin-4-ylethyl)-1H-pyrrole-2-carbaldehyde: Similar structure with a pyrrole ring instead of a pyrazole ring.

    1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-ylamine: Similar structure without the dihydrochloride salt form.

Uniqueness

1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride is unique due to its combination of the morpholine and pyrazole rings, which confer specific chemical and biological properties. The dihydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its non-salt counterparts.

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)pyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.2ClH/c10-9-7-11-13(8-9)2-1-12-3-5-14-6-4-12;;/h7-8H,1-6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYNEDDUWWFULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(C=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 6
1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.